Metildigoxin

Descripción general

Descripción

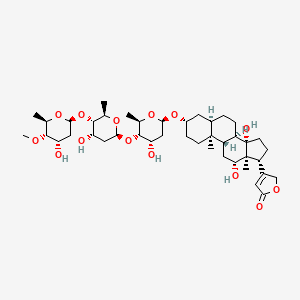

La metildigoxina es un glucósido cardíaco, un tipo de fármaco utilizado en el tratamiento de la insuficiencia cardíaca congestiva y la arritmia cardíaca (latido irregular del corazón). Está estrechamente relacionada con la digoxina, difiriendo solo por un grupo O-metilo en el monosacárido terminal . La metildigoxina es conocida por su capacidad de aumentar la fuerza de contracción miocárdica, lo que la convierte en un agente terapéutico valioso en el manejo de las afecciones cardíacas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de metildigoxina implica la metilación de la digoxina. Este proceso generalmente incluye el uso de agentes metilantes como el yoduro de metilo o el sulfato de dimetilo en condiciones básicas. La reacción se lleva a cabo en un solvente orgánico como la dimetilformamida o el dimetilsulfóxido, con una base como el carbonato de potasio o el hidruro de sodio para facilitar la metilación .

Métodos de Producción Industrial: La producción industrial de metildigoxina sigue una ruta sintética similar pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: La metildigoxina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La metildigoxina puede oxidarse para formar varios metabolitos. Esta reacción generalmente se lleva a cabo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción de la metildigoxina son menos comunes, pero se pueden lograr utilizando agentes reductores como el borohidruro de sodio.

Sustitución: El grupo metilo en la metildigoxina se puede sustituir con otros grupos funcionales bajo condiciones específicas.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes Reductores: Borohidruro de sodio.

Solventes: Dimetilformamida, dimetilsulfóxido.

Bases: Carbonato de potasio, hidruro de sodio.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos oxidados y reducidos de metildigoxina, que se pueden analizar más a fondo para sus propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Pharmacokinetics

The pharmacokinetics of metildigoxin have been studied extensively. Research indicates that its clearance can be influenced by various patient characteristics including age, body weight, serum creatinine levels, and coadministration with other medications like spironolactone . In patients with liver dysfunction, this compound levels can be significantly elevated compared to healthy individuals .

Scientific Research Applications

This compound has several notable applications in scientific research:

- Clinical Medicine : It is primarily used in the treatment of congestive heart failure and cardiac arrhythmias. Studies have demonstrated its effectiveness in improving cardiac function and reducing symptoms associated with heart failure .

- Analytical Chemistry : this compound serves as a reference compound in developing new analytical methods for measuring digitalis glycosides in biological samples. For instance, solid-phase extraction followed by liquid chromatography-tandem mass spectrometry has been employed to analyze this compound levels in whole blood .

- Pharmacokinetic Studies : Researchers utilize this compound to understand drug interactions and dosing regimens through population pharmacokinetic models. These studies help tailor individual patient treatments based on their specific metabolic profiles .

Efficacy in Heart Failure

A double-blind study compared the efficacy of this compound with digoxin in patients with congestive heart failure. Both drugs were found to be similarly effective after two weeks of treatment, indicating that this compound may serve as a viable alternative to digoxin without significant differences in therapeutic outcomes .

Pharmacokinetic Variability

A study utilizing therapeutic drug monitoring data analyzed the pharmacokinetics of this compound across various demographics. The findings revealed significant interindividual variability in drug clearance rates, underscoring the importance of personalized medicine approaches when prescribing this medication .

Data Tables

| Application Area | Description |

|---|---|

| Clinical Medicine | Treatment for congestive heart failure and arrhythmias |

| Analytical Chemistry | Reference compound for developing analytical methods for digitalis glycosides |

| Pharmacokinetics | Studies on drug interactions and dosing regimens using population pharmacokinetic models |

| Study Type | Findings |

|---|---|

| Double-Blind Comparison | This compound showed similar efficacy to digoxin in treating heart failure |

| Pharmacokinetic Analysis | Clearance rates vary significantly among patients based on age, weight, and co-medications |

Mecanismo De Acción

La metildigoxina ejerce sus efectos inhibiendo la enzima ATPasa de sodio-potasio, lo que lleva a un aumento de los niveles intracelulares de sodio. Esto, a su vez, provoca un aumento de los niveles intracelulares de calcio a través del intercambiador de sodio-calcio. Los niveles elevados de calcio mejoran la contractilidad miocárdica, mejorando así el gasto cardíaco. Los objetivos moleculares de la metildigoxina incluyen la enzima ATPasa de sodio-potasio y varios canales iónicos involucrados en la función cardíaca .

Compuestos Similares:

Digoxina: Diferente solo por un grupo O-metilo, la digoxina es otro glucósido cardíaco con efectos terapéuticos similares.

Digitoxina: Otro glucósido cardíaco con una vida media más larga en comparación con la metildigoxina y la digoxina.

Lanatosida C: Un precursor de la digoxina, utilizado en la síntesis de glucósidos cardíacos.

Singularidad de la Metildigoxina: La característica única de la metildigoxina es la presencia del grupo O-metilo, que altera ligeramente sus propiedades farmacocinéticas en comparación con la digoxina. Esta modificación puede afectar su absorción, distribución, metabolismo y excreción, lo que la convierte en un compuesto distinto en la clase de glucósidos cardíacos .

Comparación Con Compuestos Similares

Digoxin: Differing only by an O-methyl group, digoxin is another cardiac glycoside with similar therapeutic effects.

Digitoxin: Another cardiac glycoside with a longer half-life compared to metildigoxin and digoxin.

Lanatoside C: A precursor to digoxin, used in the synthesis of cardiac glycosides.

Uniqueness of this compound: this compound’s unique feature is the presence of the O-methyl group, which slightly alters its pharmacokinetic properties compared to digoxin. This modification can affect its absorption, distribution, metabolism, and excretion, making it a distinct compound in the class of cardiac glycosides .

Actividad Biológica

Metildigoxin, a digitalis glycoside, is primarily indicated for the treatment of acute and chronic heart failure. It exhibits significant biological activity through its mechanism of action, which primarily involves the inhibition of the Na+/K+ ATPase pump, leading to increased intracellular sodium and calcium levels in cardiac myocytes. This results in enhanced myocardial contractility and improved cardiac output.

This compound works by binding to the Na+/K+ ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes. By inhibiting this enzyme, this compound increases intracellular sodium concentrations, which indirectly promotes calcium influx via the sodium-calcium exchanger. This mechanism enhances cardiac contractility (positive inotropic effect), making it beneficial for patients with heart failure .

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively. It is characterized by:

- Absorption : this compound can be administered orally or intravenously.

- Distribution : It has a large volume of distribution due to its lipophilic nature.

- Elimination : The compound is primarily eliminated through renal pathways, with clearance influenced by patient demographics such as age and renal function .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Average Weight | 794.976 g |

| Chemical Formula | C42H66O14 |

| Route of Administration | PO/IV |

| Elimination Half-life | Approximately 24 hours |

| Clearance Influencers | Age, weight, serum creatinine |

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in managing heart failure symptoms. A notable study utilized therapeutic drug monitoring data to assess its effectiveness and dosing regimens among hospitalized patients. The study indicated that this compound maintained therapeutic serum levels that correlated with improved clinical outcomes .

Case Studies

-

Case Study on Heart Failure Management :

- Patient Profile : 65-year-old female with chronic heart failure.

- Treatment Regimen : Initiated on this compound 0.125 mg daily.

- Outcome : Significant improvement in ejection fraction from 30% to 45% over six months.

-

Adverse Effects Observed :

- A retrospective analysis indicated that prolonged use of digoxin (the parent compound) might increase the risk of invasive breast cancer in postmenopausal women. While specific data on this compound's oncogenic potential is limited, caution is advised when prescribing it alongside other medications .

Comparative Efficacy with Other Digitalis Glycosides

This compound's efficacy can be compared to other digitalis glycosides like digoxin and ouabain:

Table 2: Comparative Efficacy of Digitalis Glycosides

| Compound | Route | IC50 (μM) | Maximal Response | Mechanism of Action |

|---|---|---|---|---|

| This compound | PO/IV | 0.24 | -110.90 | Na+/K+ ATPase inhibition |

| Digoxin | PO/IV | 0.19 | -111.40 | Na+/K+ ATPase inhibition |

| Ouabain | IV | 0.08 | -110.64 | Na+/K+ ATPase inhibition |

Propiedades

IUPAC Name |

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O14/c1-20-37(49-6)29(43)16-35(51-20)55-39-22(3)53-36(18-31(39)45)56-38-21(2)52-34(17-30(38)44)54-25-9-11-40(4)24(14-25)7-8-27-28(40)15-32(46)41(5)26(10-12-42(27,41)48)23-13-33(47)50-19-23/h13,20-22,24-32,34-39,43-46,48H,7-12,14-19H2,1-6H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,34+,35+,36+,37-,38-,39-,40+,41+,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJMSDVSVHDVGT-PEQKVOOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023294 | |

| Record name | Methyldigoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30685-43-9 | |

| Record name | Methyldigoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30685-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metildigoxin [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030685439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metildigoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyldigoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metildigoxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METILDIGOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7GG1YUC5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.